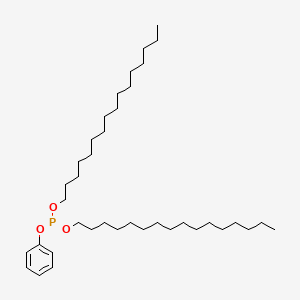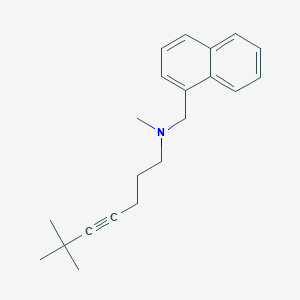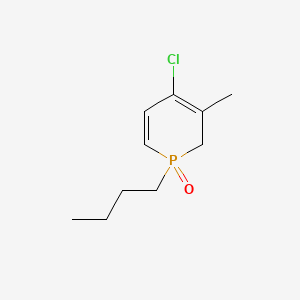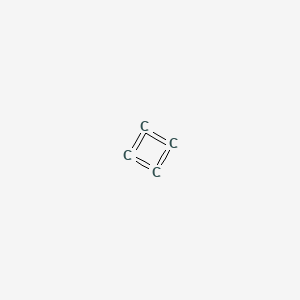![molecular formula C10H10N6OS B14330834 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111726-11-5](/img/structure/B14330834.png)
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with a tetrazole moiety, which contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of an appropriate substituted amidine using an alkali metal base. The reaction is carried out in an inert solvent, ensuring the stability of the intermediate compounds . The process can be summarized as follows:
Starting Materials: Substituted amidine and an alkali metal base.
Reaction Conditions: The reaction is performed in an inert solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cyclization: The amidine undergoes cyclization to form the desired thieno[2,3-d]pyrimidin-4(3H)-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole moiety allows for nucleophilic substitution reactions, where nucleophiles can replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiallergic agent and has been screened for antimycobacterial activity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an antiallergic agent, it may inhibit the release of histamines or other inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
3-(1H-Tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the propyl group at the 6-position.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with molecular targets.
属性
CAS 编号 |
111726-11-5 |
|---|---|
分子式 |
C10H10N6OS |
分子量 |
262.29 g/mol |
IUPAC 名称 |
6-propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N6OS/c1-2-3-6-4-7-8(18-6)11-5-16(9(7)17)10-12-14-15-13-10/h4-5H,2-3H2,1H3,(H,12,13,14,15) |
InChI 键 |
ILXYMNQZDJUFSU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)










